molecular formula C20H20N2O4S B263147 Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate

Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate

Cat. No. B263147
M. Wt: 384.5 g/mol
InChI Key: UEUDBFPKWYOBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate is a chemical compound that has gained significant attention in the scientific field due to its potential applications in drug discovery. This compound is a small molecule inhibitor that targets various enzymes and proteins, making it a promising candidate for the development of new therapeutics.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate involves the inhibition of various enzymes and proteins. This compound binds to the active site of the target enzyme or protein, thereby preventing its normal function. This inhibition can lead to the suppression of disease progression and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate depend on the target enzyme or protein that it inhibits. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. It can also affect various cellular processes, including cell proliferation, apoptosis, and DNA synthesis.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for its target enzyme or protein, making it an effective inhibitor. However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and it may have off-target effects on other enzymes or proteins.

Future Directions

There are several future directions for the research and development of Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the identification of new targets for this compound, which could lead to the development of new therapeutics for various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate involves a series of chemical reactions. The starting material is 2-aminobenzoic acid, which undergoes a series of reactions to form the final product. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Scientific Research Applications

Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate has been extensively studied for its potential applications in drug discovery. This compound has been shown to inhibit various enzymes and proteins that play a crucial role in disease progression. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

Product Name

Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methylamino]ethyl]sulfanylbenzoate

InChI

InChI=1S/C20H20N2O4S/c1-26-20(25)15-4-2-3-5-17(15)27-12-19(24)21-11-13-6-8-16-14(10-13)7-9-18(23)22-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24)(H,22,23)

InChI Key

UEUDBFPKWYOBQP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3

Origin of Product

United States

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